molecular formula C15H14FN5O2 B10929576 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10929576
M. Wt: 315.30 g/mol
InChI Key: VRYXZUVSEVCAJV-UHFFFAOYSA-N
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Description

N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the pyrazole and oxadiazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the pyrazole and oxadiazole rings: This step involves the reaction of the pyrazole derivative with the oxadiazole derivative under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N5-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N~5~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N5-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H14FN5O2

Molecular Weight

315.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14FN5O2/c1-9-11(8-21(2)19-9)7-17-14(22)15-18-13(20-23-15)10-3-5-12(16)6-4-10/h3-6,8H,7H2,1-2H3,(H,17,22)

InChI Key

VRYXZUVSEVCAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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